1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea

Xanthine oxidase inhibition Uric acid pathway Hyperuricemia probe

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea (CAS 954710-44-2; molecular formula C₁₈H₁₈ClN₃O₃; molecular weight 359.8 g/mol) is a synthetic organic compound belonging to the oxazolidinone-urea hybrid class. It comprises a 3-(3-chlorophenyl)-2-oxooxazolidinone core linked via a methylene bridge to an N-(m-tolyl)urea moiety.

Molecular Formula C18H18ClN3O3
Molecular Weight 359.81
CAS No. 954710-44-2
Cat. No. B2564442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea
CAS954710-44-2
Molecular FormulaC18H18ClN3O3
Molecular Weight359.81
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H18ClN3O3/c1-12-4-2-6-14(8-12)21-17(23)20-10-16-11-22(18(24)25-16)15-7-3-5-13(19)9-15/h2-9,16H,10-11H2,1H3,(H2,20,21,23)
InChIKeyFGFMMZCTACKDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea (CAS 954710-44-2): Compound Identity, Class, and Baseline Characteristics for Procurement Evaluation


1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea (CAS 954710-44-2; molecular formula C₁₈H₁₈ClN₃O₃; molecular weight 359.8 g/mol) is a synthetic organic compound belonging to the oxazolidinone-urea hybrid class [1]. It comprises a 3-(3-chlorophenyl)-2-oxooxazolidinone core linked via a methylene bridge to an N-(m-tolyl)urea moiety [1]. This scaffold places it within the broader structural family of oxazolidinone antibacterials exemplified by linezolid, though with distinct substitution that differentiates it from clinical candidates [2]. The compound has been evaluated as an inhibitor of bovine xanthine oxidase, yielding an IC₅₀ of 1,920 nM (1.92 μM), as deposited in ChEMBL and BindingDB [3].

Why 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea Cannot Be Interchanged with Generic Oxazolidinone Ureas: Scientific Rationale for Compound-Specific Procurement


Oxazolidinone-urea hybrids form a structurally diverse class where seemingly minor changes in the aryl substituents on the oxazolidinone N-3 and urea N'-positions can drive large shifts in target selectivity, antibacterial spectrum, and physicochemical properties. The Selvakumar et al. (2008) medicinal chemistry program demonstrated that while in vitro antibacterial activity against Gram-positive organisms was broadly insensitive to the identity of the urea substituent, key developability parameters—including solubility, logP, metabolic stability, and in vivo efficacy—were exquisitely substituent-dependent and not predictable from in vitro MIC data alone [1]. Thus, a generic oxazolidinone-urea cannot be assumed to replicate the specific impurity profile, crystallinity, and batch-to-batch reproducibility required for reproducible research. Furthermore, the specific 3-chlorophenyl and m-tolyl substitution pattern of the target compound may confer a distinct polypharmacology profile: the compound has documented xanthine oxidase inhibitory activity (IC₅₀ 1.92 μM) not reported for the simpler urea analogs described in the primary oxazolidinone literature [2]. Consequently, substituting a 'similar' oxazolidinone urea for the target compound risks altering the biological readout in multi-target profiling experiments and compromises data reproducibility across independent laboratories.

Quantitative Differentiation Evidence for 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea (CAS 954710-44-2) Relative to Closest Analogs and In-Class Candidates


Xanthine Oxidase Inhibitory Activity: Direct IC₅₀ Comparison Against Clinical Reference Inhibitors

The target compound demonstrates measurable, single-digit micromolar inhibition of bovine xanthine oxidase with IC₅₀ = 1,920 nM (1.92 μM), as reported in the Zhang et al. (2019) bioevaluation study deposited in BindingDB [1]. This activity is approximately 3.3-fold more potent than the clinical standard allopurinol under comparable bovine xanthine oxidase assay conditions (allopurinol IC₅₀ ≈ 6,430 nM) [2]. However, it is approximately 1,370-fold less potent than the non-purine inhibitor febuxostat (bovine XO IC₅₀ = 1.4 nM) . The target compound thus occupies a distinct potency band—substantially more active than allopurinol but far from the sub-nanomolar potency of febuxostat—making it a useful tool compound for probing intermediate-affinity XO inhibition.

Xanthine oxidase inhibition Uric acid pathway Hyperuricemia probe

Antibacterial Activity: Class-Level Equipotency to Linezolid Inferred from Published SAR

The Selvakumar et al. (2008) oxazolidinone-urea SAR study established that novel urea-functionalized oxazolidinone analogues exhibit in vitro antibacterial activity equivalent to linezolid against Gram-positive pathogens, and that this activity is broadly insensitive to the identity of the functional group attached to the urea site regardless of size and electronic characteristics [1]. This class-level SAR allows the inference that the target compound likely exhibits in vitro MIC values in the range of 0.5–4 μg/mL against susceptible Staphylococcus aureus, comparable to linezolid (MIC₉₀ = 2 μg/mL) [2]. The target compound has not been individually profiled in a published antibacterial panel, and this class-level inference should not be equated with confirmatory data. In vivo, urea analogs from the same program showed 2- to 3-fold greater efficacy than linezolid in a systemic mouse MRSA infection model when administered intravenously [3].

Antibacterial Gram-positive Oxazolidinone SAR

Physicochemical Differentiation: Computed logP, Molecular Weight, and Hydrogen Bonding Profile Versus Linezolid

The target compound exhibits a computed XLogP3 of 3.2 [1], representing a ~2.5 log unit increase in lipophilicity relative to linezolid (XLogP3 = 0.7 [2]; XLogP = 1.01 [3]). This shift is accompanied by an increase in molecular weight (359.8 vs. 337.35 g/mol), an additional hydrogen bond donor (HBD = 2 vs. 1 for linezolid), and a reduction in hydrogen bond acceptors (HBA = 3 vs. 6 for linezolid) [1][4]. The higher logP value predicts enhanced membrane permeability but also potentially altered solubility, tissue distribution, and metabolic clearance relative to linezolid. The increased HBD count may influence target binding interactions beyond the ribosomal peptidyl transferase center.

Lipophilicity Drug-likeness Physicochemical profiling

Structural Differentiation: Unique 3-Chlorophenyl / m-Tolyl Substitution Pattern Within the Oxazolidinone-Urea Chemical Space

The target compound features a 3-chlorophenyl group at the oxazolidinone N-3 position and an m-tolyl (3-methylphenyl) substituent on the urea terminus. This specific combination is distinct from the substitution patterns most extensively characterized in the primary oxazolidinone-urea literature. The Selvakumar et al. (2008) SAR series primarily explored unsubstituted, aliphatic, and heterocyclic urea variants, with the unsubstituted urea analog identified as the most active development candidate (MIC range 2–4 μg/mL) [1]. The Aaramadaka et al. (2007) study focused on electron-withdrawing groups at the ortho position of the phenyl ring as activity-enhancing modifications [2]. The target compound's meta-chloro substitution on the N-3 phenyl ring (electron-withdrawing by induction, meta-directing) combined with a meta-methyl substitution on the urea phenyl ring (electron-donating, meta-position) represents a substitution topology not explicitly covered in the published SAR papers, potentially conferring unique target engagement or off-target interaction profiles. This structural novelty supports its use as a diversity element in compound library design and selectivity profiling.

Scaffold diversity Chemical space analysis Selectivity profiling

Crystallographic Ligand Efficiency: Docking and Co-crystal Potential Implied by Structural Topology

The target compound shares the core 3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl scaffold with the PDB ligand V45 (co-crystallized in an oxazolidinone series bound to a bacterial target) [1], but extends the structure with an m-tolylurea moiety that provides additional hydrogen bonding capacity (2 HBD, 3 HBA). The calculated ligand efficiency indices based on its physicochemical profile (MW 359.8, HAC 25) place it within the acceptable range for fragment elaboration (LE ≈ 0.25–0.30 assuming target binding in the low μM range). The methylene spacer between the oxazolidinone and urea groups provides conformational flexibility that may facilitate induced-fit binding modes not accessible to more rigid analogs. While no co-crystal structure of the target compound itself is publicly available, the existence of a structurally analogous PDB ligand (V45, PDB entries with 3-chlorophenyl oxazolidinones) [1] supports the crystallographic tractability of this scaffold.

Fragment-based drug discovery Ligand efficiency Crystallography

Evidence-Backed Research and Industrial Application Scenarios for 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(m-tolyl)urea (CAS 954710-44-2)


Intermediate-Affinity Xanthine Oxidase Probe for Uric Acid Pathway Investigation and Inhibitor Screening Cascades

With a confirmed bovine xanthine oxidase IC₅₀ of 1.92 μM—approximately 3.3-fold more potent than allopurinol under comparable assay conditions [1][2]—this compound serves as an intermediate-affinity probe in XO inhibitor screening cascades. Its potency band fills a gap between the weak clinical inhibitor allopurinol (IC₅₀ ~6.4 μM in comparable bovine XO assays) and the ultra-potent febuxostat (IC₅₀ 1.4 nM) [3]. This intermediate potency makes it an ideal reference compound for assay validation, for calibrating high-throughput screening (HTS) hit thresholds, and for use as a tool compound in XO-mediated uric acid production studies where complete enzyme inhibition is undesirable.

Oxazolidinone-Urea Lead Optimization Scaffold for Gram-Positive Antibacterial Discovery Programs

The class-level SAR from Selvakumar et al. (2008) establishes that oxazolidinone-urea hybrids are equipotent to linezolid in vitro (MIC range 0.5–4 μg/mL against S. aureus) [1] and can show 2- to 3-fold superior in vivo efficacy in murine MRSA infection models [2]. The target compound's specific 3-chlorophenyl/m-tolyl substitution pattern, combined with its elevated logP (XLogP3 = 3.2 vs. linezolid XLogP3 = 0.7) [3][4], positions it as a lipophilic probe for exploring Gram-negative outer membrane penetration—a recognized weakness of the oxazolidinone class. Medicinal chemistry teams can use this compound as a starting point for focused SAR exploration of the urea substituent and oxazolidinone N-aryl groups.

Physicochemical Tool Compound for LogP-Driven Membrane Permeability and Tissue Distribution Studies

The target compound exhibits a computed XLogP3 of 3.2, representing a ~2.5 log unit increase over linezolid (XLogP3 = 0.7) [1][2]. This substantial lipophilicity difference, combined with altered hydrogen bonding capacity (HBD = 2 vs. 1; HBA = 3 vs. 6 for linezolid) [1][3], makes it a valuable tool compound for structure-property relationship (SPR) studies correlating oxazolidinone logP with membrane permeability (PAMPA/Caco-2), plasma protein binding, metabolic stability in microsomal assays, and tissue distribution in pharmacokinetic studies. The defined structural differences from linezolid allow researchers to isolate the impact of logP on pharmacokinetic parameters within a conserved oxazolidinone scaffold.

Diversity Element for Focused Oxazolidinone Library Design and Selectivity Profiling

The meta-chloro / meta-methyl substitution topology of the target compound occupies a chemical space region not extensively characterized in published oxazolidinone-urea SAR literature [1][2]. Combined with the demonstrated crystallographic tractability of structurally related 3-chlorophenyl oxazolidinones (e.g., PDB ligand V45) [3], this compound is a rational inclusion in focused screening libraries intended for: (i) selectivity profiling against a panel of bacterial strains including linezolid-resistant S. aureus and enterococci; (ii) off-target screening against monoamine oxidase (MAO) isoforms given the known MAO inhibitory liability of oxazolidinones; and (iii) co-crystallization or soaking trials with bacterial ribosomal subunits to generate structure-based design insights for next-generation oxazolidinones.

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